molecular formula C19H23FN6O6 B14295132 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid

Cat. No.: B14295132
M. Wt: 450.4 g/mol
InChI Key: DWFARZGPXDZXKE-UHFFFAOYSA-N
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Description

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and biochemistry This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzoyl group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of certain parasites .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, used in the treatment of cancer and autoimmune diseases.

Uniqueness

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other antifolate compounds. Its fluorobenzoyl group and pentanedioic acid moiety contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C19H23FN6O6

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23FN6O6/c20-11-8-9(16(29)24-13(18(31)32)5-6-14(27)28)3-4-12(11)23-7-1-2-10-15(21)25-19(22)26-17(10)30/h3-4,8,10,13,23H,1-2,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,22,25,26,30)

InChI Key

DWFARZGPXDZXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC(CCC(=O)O)C(=O)O)F)NCCCC2C(=NC(=NC2=O)N)N

Origin of Product

United States

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